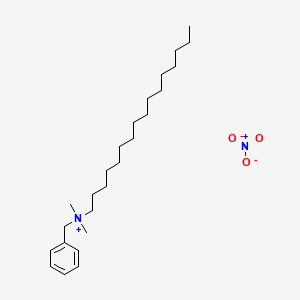

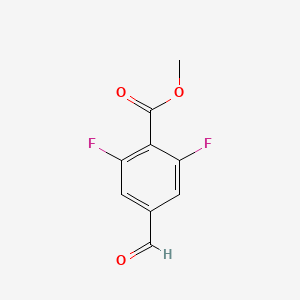

2-Chloro-4-cyano-N-methyl-benzenesulfonamide, 95%

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

While there isn’t specific information on the synthesis of “2-Chloro-4-cyano-N-methyl-benzenesulfonamide”, benzenesulfonamides and their derivatives are generally synthesized through various methods . For instance, one method involves the treatment of different amines with alkyl cyanoacetates .作用機序

Target of Action

The primary target of 2-Chloro-4-cyano-N-methyl-benzenesulfonamide is carbonic anhydrase IX (CA IX) . CA IX is a protein that is overexpressed in many solid tumors . It plays a crucial role in tumor cell proliferation and survival, making it a promising target for anticancer therapies .

Mode of Action

2-Chloro-4-cyano-N-methyl-benzenesulfonamide interacts with its target, CA IX, by inhibiting its activity . This inhibition disrupts the tumor cells’ metabolism, leading to a decrease in cell proliferation and survival .

Biochemical Pathways

The inhibition of CA IX affects the biochemical pathway of anaerobic glycolysis . This pathway is crucial for tumor cell survival under hypoxic conditions, which are common in solid tumors . By inhibiting CA IX, 2-Chloro-4-cyano-N-methyl-benzenesulfonamide disrupts this pathway, leading to decreased tumor cell survival .

Pharmacokinetics

It is known that the compound undergoes first-phase oxidation reactions in human liver microsomes . This suggests that the compound may be metabolized in the liver, which could affect its bioavailability .

Result of Action

The inhibition of CA IX by 2-Chloro-4-cyano-N-methyl-benzenesulfonamide leads to a decrease in tumor cell survival . This is due to the disruption of the anaerobic glycolysis pathway, which is crucial for tumor cell survival under hypoxic conditions . The compound also induces apoptosis in tumor cells, leading to a decrease in cell proliferation .

Action Environment

The action of 2-Chloro-4-cyano-N-methyl-benzenesulfonamide is influenced by the tumor microenvironment. Hypoxic conditions, which are common in solid tumors, lead to the overexpression of CA IX . This makes the tumor cells more susceptible to the action of 2-Chloro-4-cyano-N-methyl-benzenesulfonamide . Additionally, the compound’s metabolic stability may be affected by factors such as liver function, as it undergoes first-phase oxidation reactions in human liver microsomes .

特性

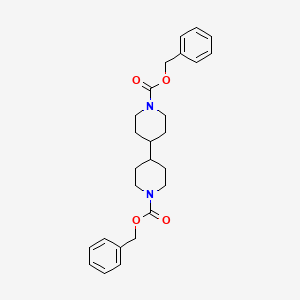

IUPAC Name |

2-chloro-4-cyano-N-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O2S/c1-11-14(12,13)8-3-2-6(5-10)4-7(8)9/h2-4,11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCOFBSBDGFHIEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=C(C=C(C=C1)C#N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid](/img/structure/B6358036.png)

![t-Butyl 9-amino-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B6358038.png)

![tert-Butyl N-{3-azaspiro[5.5]undecan-9-yl}carbamate](/img/structure/B6358039.png)

![4-Methyl-2-[4-(4-pyridin-2-yl-piperazin-1-yl)-butyl]-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6358045.png)

![3-(tert-Butyl)-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97%](/img/structure/B6358083.png)